![molecular formula C6H11NO3 B178368 3-Acetamidobutanoic acid CAS No. 136781-39-0](/img/structure/B178368.png)
3-Acetamidobutanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Acetamidobutanoic acid consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 145.16 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 3-Acetamidobutanoic acid are not available, it’s important to note that as an amino acid, it can participate in various biochemical reactions. For instance, it can be involved in acid-base titrations, where it can act as either an acid or a base .Physical And Chemical Properties Analysis
3-Acetamidobutanoic acid is soluble in water . Its physical properties such as color, density, hardness, and melting and boiling points are not specified in the available resources .Scientific Research Applications
Antioxidant Properties
3-Acetamidobutanoic acid has been studied for its antioxidant capacities. In a recent untargeted metabolomics study, it was identified as one of the biomarker compounds in muscadine grape genotypes during berry development . Its correlation with antioxidant activities suggests potential benefits in combating oxidative stress.
Mechanism of Action
Target of Action
3-Acetamidobutanoic acid, also known as Aceglutamide, primarily targets the N-acylamino acid racemase . This enzyme is involved in the metabolism of amino acids and derivatives .
Mode of Action
It is known to interact with its target, the n-acylamino acid racemase . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the metabolism of certain amino acids and derivatives .
Biochemical Pathways
It is suggested that it may be involved in the metabolism of glycerolipids and glycerophospholipids . These pathways play crucial roles in lipid metabolism and cellular energy homeostasis .
Result of Action
A study has associated higher levels of 3-acetamidobutanoic acid with an increased risk of all-cause mortality and reduced odds of longevity . This suggests that the compound may have significant effects on cellular processes related to aging and mortality .
properties
IUPAC Name |
3-acetamidobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONZZHIQIZBCNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623643 | |
Record name | 3-Acetamidobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136781-39-0 | |
Record name | 3-Acetamidobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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